Fmoc-NH-PEG6-CH2COOH Fmoc-NH-PEG6-CH2COOH Fmoc-NH-PEG6-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Brand Name: Vulcanchem
CAS No.: 437655-96-4
VCID: VC0528282
InChI: InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Molecular Formula: C29H39NO10
Molecular Weight: 561.63

Fmoc-NH-PEG6-CH2COOH

CAS No.: 437655-96-4

Cat. No.: VC0528282

Molecular Formula: C29H39NO10

Molecular Weight: 561.63

Purity: >97% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-NH-PEG6-CH2COOH - 437655-96-4

Specification

CAS No. 437655-96-4
Molecular Formula C29H39NO10
Molecular Weight 561.63
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32)
Standard InChI Key HANLHKUCDRJGKX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Fmoc-NH-PEG6-CH2COOH is identified by the CAS number 437655-96-4, with a molecular formula of C29H39NO10 and a molecular weight of 561.62 g/mol . This compound is also recognized through several synonyms, including "1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azatetracosan-24-oic acid" and "20-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,6,9,12,15,18-hexaoxaicosanoic acid" .

Structural Composition

The molecular architecture of Fmoc-NH-PEG6-CH2COOH features two key functional regions: an N-terminal Fmoc-protected amine and a C-terminal carboxylic acid group, connected by a hexaethylene glycol (PEG6) spacer . The IUPAC name, 2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, reflects this complex structure . The Fmoc protecting group, consisting of a fluorene ring system, provides temporary protection for the amino terminus during synthetic procedures .

Physical and Chemical Properties

The compound features a unique combination of properties derived from its structural elements:

PropertyValue/Description
Molecular FormulaC29H39NO10
Molecular Weight561.62 g/mol
Physical StateSolid (powder)
Functional GroupsFmoc-protected amine, terminal carboxylic acid
SolubilityEnhanced aqueous solubility due to PEG chain
SMILES NotationC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O

The PEG6 spacer incorporated into the structure significantly enhances the compound's hydrophilicity and aqueous solubility, making it valuable for applications requiring compatibility with biological systems .

Reactivity and Chemical Behavior

Fmoc Deprotection Mechanism

The Fmoc protecting group in Fmoc-NH-PEG6-CH2COOH can be selectively removed under basic conditions (typically using piperidine or other secondary amines), revealing a free primary amine that becomes available for subsequent coupling reactions . This orthogonal protection strategy is particularly valuable in multistep synthetic procedures where selective deprotection is required.

Carboxylic Acid Reactivity

The terminal carboxylic acid group readily participates in amide bond formation with primary and secondary amines under standard peptide coupling conditions using activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This reactivity pattern enables the compound to serve as a versatile linker in bioconjugation chemistry.

Applications in Pharmaceutical Research

Role in Antibody-Drug Conjugates (ADCs)

Fmoc-NH-PEG6-CH2COOH serves as a crucial linker in the synthesis of antibody-drug conjugates (ADCs), representing a significant application in targeted cancer therapy development . ADCs comprise three essential components: a monoclonal antibody that targets specific cancer cells, a cytotoxic payload that induces cell death, and a linker that connects these components while maintaining stability in circulation but allowing payload release at the target site .

The compound functions primarily as a cleavable linker in ADC design, facilitating the controlled release of cytotoxic payloads within target cells . The PEG6 component provides several advantages in this context:

  • Enhanced aqueous solubility of the resulting ADC

  • Improved pharmacokinetic properties

  • Reduced immunogenicity

  • Increased stability in circulation

Application in PROTAC Development

Another significant application of Fmoc-NH-PEG6-CH2COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to targeted protein degradation, consisting of:

  • A ligand that binds to the target protein

  • A linker connecting the two ligands (where Fmoc-NH-PEG6-CH2COOH serves a critical role)

  • A ligand that recruits an E3 ubiquitin ligase

The compound functions as a PEG-based linker that connects these two ligand components, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PEG6 spacer provides optimal distance and flexibility between the ligands, allowing them to simultaneously engage with their respective targets and promote protein degradation.

Bioconjugation Applications

Beyond ADCs and PROTACs, Fmoc-NH-PEG6-CH2COOH finds application in various bioconjugation strategies. The compound's dual functionality (protected amine and carboxylic acid) makes it suitable for creating:

  • Bifunctional integrin-binding peptides with defined spacer lengths for non-viral gene delivery

  • PEGylated therapeutic proteins with improved pharmacokinetic profiles

  • Complex molecular architectures requiring precise spatial arrangement of components

FormStorage TemperatureShelf Life
Powder-20°C3 years
Solution-80°C1 year

To preserve compound integrity, it is recommended to avoid repeated freeze-thaw cycles of solutions by preparing and storing aliquots of working solutions .

Shipping Considerations

The compound is typically shipped in one of two ways:

  • With blue ice/cold pack for evaluation sample solutions and upon special request

  • At ambient temperature for standard quantities and preparations

Solution Preparation Guidelines

Stock Solution Preparation

For research applications, stock solutions of Fmoc-NH-PEG6-CH2COOH can be prepared according to the following volumes:

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.7806 mL8.9028 mL17.8056 mL
5 mM0.3561 mL1.7806 mL3.5611 mL
10 mM0.1781 mL0.8903 mL1.7806 mL

Sample solutions are typically provided at 25 µL volume with 10 mM concentration for initial testing purposes .

Solubility Enhancement Techniques

To improve dissolution when preparing solutions, researchers should consider the following techniques:

  • Heating the container to 37°C

  • Utilizing ultrasonic bath sonication for a brief period

  • Selecting appropriate solvents based on the compound's solubility profile

Current Research Applications and Future Directions

Current Research Focus

The versatility of Fmoc-NH-PEG6-CH2COOH has positioned it as a valuable tool in several cutting-edge research areas:

  • Development of next-generation ADCs with improved therapeutic indices

  • Design of PROTAC molecules targeting previously "undruggable" proteins

  • Creation of bifunctional molecules for targeted drug delivery

  • Synthesis of complex bioconjugates with precisely controlled spatial arrangements

Future Prospects

As targeted therapeutics continue to evolve, Fmoc-NH-PEG6-CH2COOH is likely to remain an important component in bioconjugation chemistry. Future applications may include:

  • Integration into novel drug delivery systems requiring controlled release mechanisms

  • Application in the development of multi-specific therapeutic agents

  • Utilization in emerging modalities such as immune cell engagers and targeted protein degraders

  • Incorporation into bioorthogonal chemistry approaches for in vivo applications

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